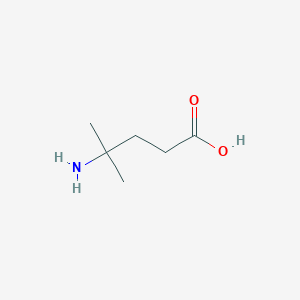

4-Amino-4-methylpentanoic acid

CAS No.: 3235-46-9

Cat. No.: VC1973452

Molecular Formula: C6H13NO2

Molecular Weight: 131.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 3235-46-9 |

|---|---|

| Molecular Formula | C6H13NO2 |

| Molecular Weight | 131.17 g/mol |

| IUPAC Name | 4-amino-4-methylpentanoic acid |

| Standard InChI | InChI=1S/C6H13NO2/c1-6(2,7)4-3-5(8)9/h3-4,7H2,1-2H3,(H,8,9) |

| Standard InChI Key | FZNOWMWZNCOYIJ-UHFFFAOYSA-N |

| SMILES | CC(C)(CCC(=O)O)N |

| Canonical SMILES | CC(C)(CCC(=O)O)N |

Introduction

Chemical Identity and Basic Properties

4-Amino-4-methylpentanoic acid (CAS: 3235-46-9) is an organic compound with the molecular formula C₆H₁₃NO₂ and a molecular weight of 131.173 g/mol . This compound is characterized by a pentanoic acid backbone with an amino group and two methyl substituents at the 4-position, creating a quaternary carbon center.

The compound is known by several synonyms in scientific literature:

Table 1: Basic Identification Parameters of 4-Amino-4-methylpentanoic Acid

| Parameter | Value |

|---|---|

| CAS Number | 3235-46-9 |

| Molecular Formula | C₆H₁₃NO₂ |

| Molecular Weight | 131.173 g/mol |

| InChI | InChI=1S/C6H13NO2/c1-6(2,7)4-3-5(8)9/h3-4,7H2,1-2H3,(H,8,9) |

| SMILES | CC(C)(CCC(=O)O)N |

| InChIKey | FZNOWMWZNCOYIJ-UHFFFAOYSA-N |

Physical and Chemical Properties

4-Amino-4-methylpentanoic acid possesses distinct physical and chemical properties that are relevant to its handling, storage, and application in various chemical processes. Understanding these properties is essential for researchers working with this compound.

Table 2: Physical and Chemical Properties of 4-Amino-4-methylpentanoic Acid

| Property | Value |

|---|---|

| Physical State | Solid at room temperature |

| Density | 1.041 g/cm³ |

| Boiling Point | 241.4°C at 760 mmHg |

| Flash Point | 99.8°C |

| Solubility | Soluble in water, methanol, and DMSO |

| Exact Mass | 131.095 |

The compound features both a carboxylic acid group and an amino group, giving it amphoteric properties. The carboxylic acid moiety can participate in typical acid-base reactions and esterification processes, while the amino group provides a site for various modifications including acylation and reductive alkylation.

Structural Characteristics and Isomerism

4-Amino-4-methylpentanoic acid contains a quaternary carbon at the 4-position, bearing an amino group and two methyl substituents. This structural arrangement contributes to the compound's unique properties and reactivity patterns.

The molecule contains a chiral center when the nitrogen atom is considered in certain chemical contexts (such as when protonated or substituted), but in its free form, the compound itself is achiral due to the quaternary carbon structure at the 4-position . This is in contrast to other amino acid derivatives like 3-amino-4-methylpentanoic acid, which exists as distinct stereoisomers (R and S) .

The carboxylic acid group at the end of the carbon chain provides opportunities for derivatization, as evidenced by various esters and salt forms of the compound that have been documented in chemical databases .

Synthesis Methods and Approaches

Several methods have been developed for the synthesis of 4-amino-4-methylpentanoic acid and its derivatives. These approaches can be broadly categorized into chemical synthesis methods and enzymatic/biocatalytic approaches.

Chemical Synthesis

Chemical synthesis pathways for 4-amino-4-methylpentanoic acid typically involve modification of appropriate precursors that already contain the quaternary carbon structure or construction of this center through carbon-carbon bond-forming reactions.

One approach involves the use of acetylacetone (2,4-pentanedione) reacting with appropriate amino acid derivatives to create the fundamental carbon skeleton . This method has been reported in the synthesis of related compounds including Schiff bases derived from amino acids.

The compound can also be prepared through the derivatization of 4-methylpentanoic acid (isocaproic acid) via suitable amination reactions.

Enzymatic and Biocatalytic Approaches

Enzymatic methods for synthesizing amino acids and their derivatives offer advantages such as high stereoselectivity and environmentally friendly reaction conditions. Research has shown that engineered glutamate dehydrogenase (GDH) coupled with formate dehydrogenase (FDH) can be used for the sustainable synthesis of related compounds such as (R)-4-aminopentanoic acid .

While this specific dual-enzyme system was reported for the positional isomer (R)-4-aminopentanoic acid rather than 4-amino-4-methylpentanoic acid, it demonstrates the potential for applying similar enzymatic approaches to the synthesis of structurally related amino acids. This approach has significant advantages:

"This dual-enzyme system used sustainable raw materials to synthesize (R)-4-aminopentanoic acid with high atom utilization as it utilizes cheap ammonia as amino donor and generates only inorganic carbonate as byproduct."

Analytical Methods for Characterization

Accurate identification and characterization of 4-amino-4-methylpentanoic acid are essential for research applications and quality control. Several analytical methods can be employed for this purpose.

Spectroscopic Methods

Spectroscopic techniques provide valuable information about the structural features and purity of 4-amino-4-methylpentanoic acid:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure by identifying characteristic chemical shifts for the methyl groups, methylene protons, and the carboxylic acid group.

-

Infrared (IR) Spectroscopy: IR spectroscopy can identify functional group absorption bands characteristic of the carboxylic acid (C=O stretch at approximately 1700 cm⁻¹) and the primary amine (N-H stretching bands).

-

Mass Spectrometry: Mass spectrometric analysis can provide the molecular mass and fragmentation pattern specific to 4-amino-4-methylpentanoic acid, aiding in its identification.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is commonly used for the analysis of amino acids and their derivatives. For 4-amino-4-methylpentanoic acid, HPLC methods similar to those described for related compounds can be applied:

"The HPLC conditions were: mobile phase A 5% acetonitrile (0.05% trifluoroacetic acid, 1% methanol), mobile phase B 60% acetonitrile (0.05% trifluoroacetic acid, 1% methanol), linear gradient from 0% B to 100% B over 45 min at a flow rate 1 ml/min and detected at 340 nm, injection volume 20 μL."

This method, though described for an analog, provides a starting point for developing specific analytical methods for 4-amino-4-methylpentanoic acid.

Applications and Biological Significance

4-Amino-4-methylpentanoic acid and its derivatives have several potential applications in pharmaceutical research, biochemistry, and materials science.

Pharmaceutical Applications

The compound serves as an important building block in the synthesis of various pharmaceutical intermediates. Related amino acid derivatives have been utilized in the development of:

-

Psychotropic drugs: Structural analogs like (R)-4-aminopentanoic acid are important intermediates in the synthesis of psychotropic medications .

-

Muscarinic M4 receptor agonists: These compounds have potential applications in treating central nervous system disorders .

-

Physiologically active artificial peptides: The incorporation of non-proteinogenic amino acids like 4-amino-4-methylpentanoic acid into peptides can alter their stability, bioavailability, and biological activity .

Research Applications

In research settings, 4-amino-4-methylpentanoic acid can be utilized for:

-

Studies on non-proteinogenic amino acids and their influence on protein and peptide structure

-

Development of novel synthetic methodologies

-

Preparation of functionalized materials through derivatization of the amino and carboxylic acid groups

Derivatization and Related Compounds

4-Amino-4-methylpentanoic acid can undergo various chemical modifications to create derivatives with enhanced properties or specific functionalities.

Ester Derivatives

Methyl 4-amino-4-methylpentanoate is a common ester derivative that has been synthesized and characterized . This modification can enhance lipophilicity and membrane permeability, potentially improving the compound's utility in certain applications.

Protected Derivatives

The Boc (tert-butyloxycarbonyl) protected derivative, Boc-4-amino-4-methyl-pentanoic acid, has been reported and characterized . This protection strategy is commonly used in peptide synthesis and other applications where selective reactivity of functional groups is required.

The hydrochloride salt form (4-amino-4-methylpentanoic acid hydrochloride) has also been documented , which can offer improved stability and solubility characteristics compared to the free base.

Comparison with Structurally Related Compounds

Table 3: Comparison of 4-Amino-4-methylpentanoic Acid with Related Compounds

| Compound | Molecular Formula | Molecular Weight | Structural Distinction | Key Features |

|---|---|---|---|---|

| 4-Amino-4-methylpentanoic acid | C₆H₁₃NO₂ | 131.173 | Quaternary carbon at 4-position | Achiral due to quaternary carbon structure |

| (R)-3-Amino-4-methylpentanoic acid | C₆H₁₃NO₂ | 131.173 | Chiral center at 3-position | Exists as distinct R and S enantiomers |

| (S)-3-Amino-4-methylpentanoic acid | C₆H₁₃NO₂ | 131.173 | Chiral center at 3-position, opposite configuration | Exists as distinct R and S enantiomers |

| 4-Aminobutyric acid (GABA) | C₄H₉NO₂ | 103.120 | No methyl groups, primary amino group at 4-position | Important inhibitory neurotransmitter |

| 4-Methylpentanoic acid | C₆H₁₂O₂ | 116.160 | No amino group | Also known as isocaproic acid, a short-chain fatty acid |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume